5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclopentanone and methylurea as starting materials.
Reaction Conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable processes that ensure high yield and purity. This may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopentyl-1-methyluracil: Similar structure but lacks the trione functionality.
1-Methyl-5-cyclopentylbarbituric acid: Contains a barbituric acid core with similar substituents.
Uniqueness
5-Cyclopentyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and trione functionality, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
112307-82-1 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3/c1-12-9(14)7(6-4-2-3-5-6)8(13)11-10(12)15/h6-7H,2-5H2,1H3,(H,11,13,15) |
InChI Key |
FPKAIBSYMDWIDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)C2CCCC2 |
Origin of Product |
United States |
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